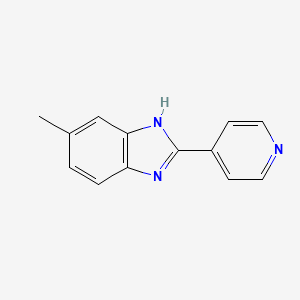

1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-

Description

The exact mass of the compound 5-methyl-2-(4-pyridinyl)-1H-benzimidazole is 209.095297364 g/mol and the complexity rating of the compound is 237. The solubility of this chemical has been described as 28.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-2-pyridin-4-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAHWCWASCZTME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101272601 | |

| Record name | 6-Methyl-2-(4-pyridinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199597 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

84123-77-3 | |

| Record name | 6-Methyl-2-(4-pyridinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84123-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(4-pyridinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101272601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Benzimidazole Scaffolds in Medicinal Chemistry and Chemical Biology

The benzimidazole (B57391) nucleus, a bicyclic aromatic system composed of a fusion between benzene (B151609) and imidazole (B134444) rings, is a cornerstone of modern medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, including enzymes and receptors, with high affinity and specificity. This inherent bioactivity has led to the development of a multitude of benzimidazole-containing drugs with diverse therapeutic applications.

The physicochemical properties of the benzimidazole scaffold, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, contribute to its promiscuous yet selective binding capabilities. nih.gov This has enabled the design of benzimidazole derivatives as potent antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive agents, among others. nih.gov The structural simplicity of the benzimidazole core also allows for facile chemical modifications at various positions, providing a versatile platform for the optimization of pharmacological activity and pharmacokinetic properties.

The broad spectrum of biological activities associated with benzimidazole derivatives underscores their profound importance in drug discovery and chemical biology. Researchers continue to explore the vast chemical space of substituted benzimidazoles to uncover new therapeutic agents and molecular probes for elucidating complex biological processes.

An Overview of the 1h Benzimidazole, 6 Methyl 2 4 Pyridinyl Structural Class

1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- belongs to the broader class of pyridinyl-benzimidazole derivatives. This structural class is characterized by the direct linkage of a pyridine (B92270) ring to the 2-position of the benzimidazole (B57391) core. The specific compound in focus possesses a methyl group at the 6-position of the benzimidazole ring and a 4-pyridinyl substituent.

The presence of a methyl group at the 6-position of the benzimidazole ring can also influence the compound's properties. This small alkyl group can enhance lipophilicity, potentially improving cell membrane penetration. Furthermore, the methyl group can sterically influence the binding of the molecule to its target and affect its metabolic stability.

Below is a table summarizing the key structural features of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- and related compounds.

| Feature | Description |

| Core Scaffold | Benzimidazole |

| Substituent at 2-position | 4-Pyridinyl |

| Substituent at 6-position | Methyl |

| Key Functional Groups | Imidazole (B134444) NH, Pyridine Nitrogen |

The Research Trajectory and Evolution of Pyridinyl Benzimidazole Derivatives

Classical and Contemporary Approaches for Benzimidazole Ring Formation

The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. The most prevalent strategies involve the cyclocondensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile.

The most direct and widely employed method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with aldehydes or carboxylic acids (and their derivatives). iosrjournals.orgnih.gov This approach, often referred to as the Phillips-Ladenburg synthesis, involves reacting an appropriate o-phenylenediamine with a suitable aldehyde. rsc.org In the context of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-, the key precursors are 4-methyl-1,2-phenylenediamine and pyridine-4-carboxaldehyde (isonicotinaldehyde).

The reaction mechanism proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of one amino group of the diamine with the aldehyde. uit.no This is followed by an intramolecular cyclization involving the second amino group attacking the imine carbon. The final step is an oxidation or dehydrogenation of the resulting dihydrobenzimidazole intermediate to yield the aromatic benzimidazole ring system. nih.govuit.no Various oxidizing agents, including air, nitrobenzene, or metal catalysts, can facilitate this final aromatization step. scispace.com

| Starting Materials | Reagent/Catalyst | Conditions | Product | Yield | Reference |

| o-Phenylenediamine, Aromatic Aldehyde | Ammonium Chloride | Room Temp, CHCl3 | 2-Aryl-1H-benzimidazole | 75-94% | nih.gov |

| o-Phenylenediamine, Aromatic Aldehyde | tert-Butyl nitrite | 25°C, THF | 2-Aryl-1H-benzimidazole | ~80% | researchgate.net |

| o-Phenylenediamine, Glacial Acetic Acid | Reflux | High | 2-Methyl-1H-benzimidazole | High | banglajol.inforesearchgate.net |

| o-Phenylenediamine, Benzaldehyde | Oxone | Room Temp, DMF | 2-Phenyl-1H-benzimidazole | High | organic-chemistry.org |

To enhance the rate and efficiency of the cyclocondensation reaction, acid catalysis is frequently employed. Both Brønsted and Lewis acids can be used to activate the carbonyl group of the aldehyde or carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. rsc.org Common catalysts include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and various Lewis acids like B(C6F5)3. nih.govacs.org The acid facilitates both the initial condensation to form the Schiff base and the subsequent intramolecular cyclization. uit.no For instance, the reaction of 2-aminobenzimidazoles with α,β-unsaturated aldehydes can be effectively promoted by p-TsOH to form fused pyrimido[1,2-a]benzimidazoles. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields. tandfonline.comtandfonline.com This technique has been successfully applied to the synthesis of 2-substituted benzimidazoles. tandfonline.comnih.gov Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.govarkat-usa.org For example, the one-pot synthesis of 2-aryl-1H-benzimidazoles from o-phenylenediamines and aryl carboxylic acids has been efficiently carried out using zeolite catalysts under microwave irradiation. scispace.com Similarly, sodium hypophosphite has been used as an effective catalyst for the microwave-assisted condensation between aldehydes and o-phenylenediamines, affording high yields in short reaction times. tandfonline.comtandfonline.com This method offers significant advantages in terms of energy efficiency and process intensification. researchgate.net

| Method | Catalyst | Reaction Time | Yield | Advantages | Reference(s) |

| Conventional Heating | Sodium Metabisulfite | 6-12 hours | 70-91% | Good yields | nih.gov |

| Microwave-Assisted | Sodium Metabisulfite | 10-15 minutes | 90-99% | Drastically reduced time, excellent yields | nih.gov |

| Microwave-Assisted | Sodium Hypophosphite | Short | 70-80% | High yield, clean, easy work-up | tandfonline.comtandfonline.com |

| Microwave-Assisted | Zeolite | Short | High | Efficient, selective for 2-aryl derivatives | scispace.com |

In the pursuit of green and sustainable chemistry, nanocatalysis has gained significant attention. Zinc oxide nanoparticles (ZnO-NPs) have proven to be an effective, reusable, and environmentally benign catalyst for the synthesis of benzimidazole derivatives. nih.govsemanticscholar.org ZnO-NPs provide a large surface area, enhancing their catalytic activity. semanticscholar.org The mechanism is believed to involve the activation of the aldehyde by the nano-ZnO catalyst, which facilitates the nucleophilic attack by the o-phenylenediamine, followed by intramolecular cyclization and dehydration to form the final product. nih.gov This nano-catalyzed method offers several advantages, including higher yields, shorter reaction times, mild reaction conditions (often at room temperature or slightly elevated temperatures), and the ability to recycle and reuse the catalyst multiple times without significant loss of activity. nih.govsemanticscholar.org

Strategies for Introducing the 6-Methyl Substituent on the Benzimidazole Moiety

The most direct and efficient strategy for introducing the methyl group at the 6-position of the benzimidazole ring is to begin the synthesis with a correspondingly substituted precursor. For the target molecule, this involves using 4-methyl-1,2-phenylenediamine as the starting material.

When 4-methyl-1,2-phenylenediamine undergoes condensation with an aldehyde or carboxylic acid, the cyclization process results in a mixture of two regioisomers: the 5-methyl and the 6-methyl benzimidazole. However, due to tautomerism in the final product, these two are often considered equivalent and are typically named as the 5(6)-methyl derivative. For the specific compound 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-, starting with 4-methyl-1,2-phenylenediamine is the standard and accepted approach. nih.gov For example, the synthesis of 4-(6-methyl-1H-benzimidazol-2-yl) phenol (B47542) is achieved by condensing 4-methyl-o-phenylenediamine with 4-hydroxybenzaldehyde. nih.gov

Approaches for Regioselective Installation of the 4-Pyridinyl Moiety at the C-2 Position

Achieving the regioselective installation of the 4-pyridinyl group at the C-2 position is critical. This is almost exclusively accomplished by choosing the appropriate one-carbon electrophile in the initial condensation reaction.

The reaction of 4-methyl-1,2-phenylenediamine with pyridine-4-carboxaldehyde (also known as isonicotinaldehyde) or pyridine-4-carboxylic acid (isonicotinic acid) directly and selectively places the 4-pyridinyl group at the C-2 position of the resulting benzimidazole. This method is highly regioselective because the C-2 position is formed from the carbonyl carbon of the aldehyde or carboxylic acid precursor.

Alternative modern approaches, such as direct C-H arylation, can also be used to functionalize the C-2 position of a pre-formed benzimidazole ring. rsc.orgrsc.org These methods typically involve a transition metal catalyst (e.g., copper or palladium) to couple the C-2 position of the benzimidazole with a pyridine-based coupling partner, such as a 4-halopyridine. nih.gov While powerful, for the synthesis of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-, the classical condensation approach remains the most straightforward and commonly used strategy due to the ready availability of the starting materials. researchgate.netresearchgate.net

Mechanistic Insights into the Biological Action of 1h Benzimidazole, 6 Methyl 2 4 Pyridinyl Analogues

Elucidation of Molecular Targets and Pathways

Research has identified multiple molecular targets and cellular pathways that are modulated by benzimidazole-based compounds. The specific target often depends on the structural modifications of the benzimidazole (B57391) core.

Key molecular targets include:

Enzymes in Metabolic Pathways: Certain pyridyl methylsulfinyl benzimidazole derivatives have been found to target enzymes crucial for parasite survival. One such target is the bifunctional enzyme glucose 6-phosphate dehydrogenase::6-phosphogluconolactone (G6PD::6PGL), which is a key component of the pentose (B10789219) phosphate (B84403) pathway. nih.gov Inhibition of this enzyme disrupts the parasite's supply of NADPH and ribose molecules. nih.gov Another metabolic enzyme targeted by this class of compounds is triosephosphate isomerase (TIM), essential for glycolysis. nih.gov

Protein Kinases: Several protein kinases involved in cell signaling and proliferation are targeted by benzimidazole analogues. The Epidermal Growth Factor Receptor (EGFR) kinase is a notable target for certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives. mdpi.comnih.gov Other kinases, such as Aurora kinase A and PIM-1 kinase, have also been identified as targets for different benzimidazole structures. drugbank.commdpi.com

Epigenetic Modulators: The Jumonji domain-containing lysine (B10760008) demethylase (KDM) enzymes, particularly the KDM4 subfamily, are targets for benzimidazole pyrazole (B372694) inhibitors. acs.orgmdc-berlin.de These enzymes play a critical role in histone demethylation and gene regulation, and their inhibition can alter the epigenetic landscape of cancer cells. mdc-berlin.de

DNA and Associated Enzymes: DNA itself has been identified as a primary target for some metal complexes of pyridine-benzimidazole derivatives. nih.gov Furthermore, enzymes that interact with DNA, such as human topoisomerase I, are inhibited by certain 1H-benzo[d]imidazole analogues, disrupting DNA replication and repair processes. acs.org

Receptors: The α1β2γ2 GABA-A receptor, a key player in neurotransmission, is a target for 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives, which act as positive allosteric modulators. acs.org

Signal Transduction Proteins: The Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is often constitutively active in cancer, has been identified as a potential target for benzothiadiazole derivatives, a related heterocyclic scaffold. mdpi.com

The pathways affected by these interactions are consequently diverse, ranging from cellular metabolism and signal transduction to epigenetic regulation and DNA maintenance.

Interaction with Biomolecules

The therapeutic and biological effects of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- analogues stem from their direct interactions with essential biomolecules, including nucleic acids, proteins, and cytoskeletal components.

Certain analogues, particularly when complexed with metal ions, exhibit a strong affinity for DNA. The primary mode of interaction is often intercalation, where the planar aromatic structure of the compound inserts itself between the base pairs of the DNA double helix. nih.govnih.gov This interaction is stabilized by the overlap of π-clouds between the intercalator and the adjacent nucleobases. nih.gov

Studies on a copper complex of a pyridine-benzimidazole derivative, [Cu(bpbb)0.5·Cl·SCN]·(CH3OH), have provided detailed insights into this process. nih.gov

Evidence of Intercalation: Absorption spectral titration experiments, ethidium (B1194527) bromide displacement assays, and circular dichroism spectroscopy all indicated that the complex binds strongly to DNA through intercalation. nih.gov

Binding Affinity: The apparent binding constant (Kapp) for this complex with DNA was calculated to be 2.70 × 106 M–1, signifying a high-affinity interaction comparable to other known intercalating copper complexes. nih.gov

DNA Cleavage: The complex demonstrated the ability to cleave pBR322 plasmid DNA in a concentration-dependent manner, suggesting that its interaction can lead to DNA damage. nih.gov

These structural and functional changes to DNA, induced by intercalation, can inhibit critical cellular processes like transcription, replication, and DNA repair, forming the basis of their anticancer activity. nih.gov

Analogues of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- interact with a wide range of proteins and enzymes, often leading to their inhibition. The mechanism of inhibition can be competitive, non-competitive, or involve covalent modification.

Inhibition of Metabolic Enzymes: Pyridyl methylsulfinyl benzimidazoles have been shown to inactivate the parasitic enzyme G6PD::6PGL. nih.gov Docking studies suggest this interaction is stabilized by hydrogen bonds between the inhibitor and specific amino acid residues in the enzyme's active site, such as Asp362, Arg352, and Tyr707. nih.gov The same class of compounds can also selectively inactivate triosephosphate isomerase (TIM) through the formation of a covalent bond with cysteine residues. nih.gov

Inhibition of Kinases: Benzimidazole-based compounds have shown significant inhibitory activity against protein kinases. For example, certain 1,3,4-oxadiazole derivatives are potent inhibitors of EGFR kinase, with IC50 values in the sub-micromolar range, comparable to the known inhibitor erlotinib (B232). mdpi.comnih.gov Docking studies indicate that these compounds occupy the same binding site as erlotinib. mdpi.comnih.gov

Inhibition of Epigenetic Enzymes: A distinct mechanism is observed with benzimidazole pyrazole inhibitors of KDM4 demethylases. These compounds function in part by chelating the essential Fe2+ ion in the enzyme's active site, effectively removing the metal cofactor and inactivating the enzyme. acs.orgmdc-berlin.de

Interaction with Receptors: In the case of the GABA-A receptor, 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogues are believed to bind at the allosteric site at the α1/γ2 subunit interface. acs.org The nitrogen at position 3 of the benzimidazole ring mimics a key interaction with the amino acid residue αHis102, stabilizing the binding pose. acs.org

| Analogue Class | Target Enzyme/Protein | Mechanism of Interaction | Key Residues/Cofactors | Reference |

|---|---|---|---|---|

| Pyridyl Methylsulfinyl Benzimidazoles | G6PD::6PGL | Hydrogen bonding in active site | Asp362, Arg352, Tyr707 | nih.gov |

| Pyridyl Methylsulfinyl Benzimidazoles | Triosephosphate Isomerase (TIM) | Covalent modification | Cysteine residues | nih.gov |

| Benzimidazole-1,3,4-oxadiazoles | EGFR Kinase | Competitive inhibition | Binds in erlotinib site | mdpi.comnih.gov |

| Benzimidazole Pyrazoles | KDM4 Demethylases | Metal chelation | Active-site Fe2+ | acs.orgmdc-berlin.de |

| 2-(4-Fluorophenyl)-1H-benzo[d]imidazoles | GABA-A Receptor | Allosteric modulation | αHis102 | acs.org |

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer agents. nih.gov Several benzimidazole derivatives are known to interfere with microtubule dynamics, acting as microtubule-destabilizing agents. nih.govnih.gov

The mechanism of action is similar to that of other colchicine-site binding agents. These compounds bind to the β-tubulin subunit, preventing its polymerization with α-tubulin to form microtubules. nih.govmdpi.com This disruption of microtubule assembly leads to the depolymerization of existing microtubules. mdpi.com

Nocodazole and Analogues: Nocodazole, a well-known benzimidazol-2-yl carbamate (B1207046) ester, is a potent microtubule depolymerizing agent that binds to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com A structurally related analogue, RDS 60, shares this mechanism of action. mdpi.comnih.gov

1H-Benzimidazol-2-yl Hydrazones: Studies on specific hydrazone derivatives have shown that they can act as microtubule destabilizers, facilitating microtubule aggregation and disrupting the integrity of the cellular microtubule network. nih.gov

Resistance Mechanisms: The molecular basis of this interaction has been further elucidated through studies of resistance. A specific mutation in β-tubulin (tyrosine to serine at position 50) has been shown to confer resistance to benzimidazole drugs while also inherently stabilizing microtubules, highlighting the critical role of this region for drug binding and microtubule dynamics. nih.gov

Cellular Effects and Phenotypic Responses (e.g., cell cycle arrest, apoptosis in preclinical models)

The interactions of benzimidazole analogues at the molecular level translate into significant cellular effects, most notably the induction of cell cycle arrest and apoptosis (programmed cell death), which are hallmarks of anticancer agents. mdpi.commdpi.com

Cell Cycle Arrest: The disruption of microtubule dynamics by benzimidazole analogues directly impacts cell division, leading to an arrest in the G2/M phase of the cell cycle. mdpi.comrsc.org This is due to the failure to form a functional mitotic spindle. mdpi.com Other analogues that target different proteins can induce arrest at other phases. For instance, certain EGFR inhibitors can cause arrest in the G1, S, or G2 phases depending on the compound and the cancer cell line. mdpi.com Similarly, some benzofuran (B130515) derivatives, a related class of compounds, have been shown to induce G2/M or S and G2/M phase arrest. mdpi.com

Induction of Apoptosis: Prolonged cell cycle arrest or significant cellular damage, such as DNA damage from intercalating agents, can trigger apoptosis. nih.govmdpi.com The induction of apoptosis by benzimidazole analogues has been confirmed in numerous preclinical models and is characterized by several key events:

Activation of Caspases: Treatment with these compounds can lead to the cleavage and activation of executioner caspases like caspase-3. mdpi.com

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP-1) by activated caspases is a well-established marker of apoptosis and has been observed following treatment with benzimidazole derivatives. mdpi.com

Modulation of Bcl-2 Family Proteins: An increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is indicative of the mitochondrial pathway of apoptosis and has been documented in cells treated with these compounds. mdpi.com

DNA Fragmentation: A late-stage event in apoptosis is the fragmentation of chromosomal DNA, which has been observed in cells treated with imidazole (B134444) derivatives. nih.gov

Reactive Oxygen Species (ROS) Generation: Some metal-containing benzimidazole complexes can induce apoptosis by activating the generation of intracellular ROS, which causes oxidative stress, DNA damage, and mitochondrial dysfunction. nih.gov

| Analogue/Complex | Cancer Cell Line(s) | Cell Cycle Arrest Phase | Apoptosis Markers | Reference |

|---|---|---|---|---|

| Pyridine-benzimidazole Cu complex | HCT116 | G0/G1 | ROS generation, mitochondrial dysfunction | nih.gov |

| Benzimidazole-1,3,4-oxadiazoles | A549, MDA-MB-231, SKOV3 | G1, S, G2 (compound dependent) | Apoptosis induction confirmed | mdpi.com |

| RDS 60 (Nocodazole analogue) | FaDu, CAL 27 (HNSCC) | G2/M | PARP-1 cleavage, increased Bax/Bcl-2 ratio | mdpi.comnih.gov |

| 1H-benzo[d]imidazoles | Various | G2/M | Not specified | acs.org |

| Pd(II) complex | HCT-116 | G2/M | Increased apoptotic bodies | rsc.org |

These cellular responses underscore the potential of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- and its analogues as lead compounds for the development of therapeutic agents that can selectively eliminate pathological cells, such as cancer cells, by interfering with fundamental cellular processes.

Structure Activity Relationship Sar Studies of 1h Benzimidazole, 6 Methyl 2 4 Pyridinyl Derivatives

Influence of Substituents at the Benzimidazole (B57391) Ring (N-1, C-2, C-5/C-6) on Biological Activity

The biological activity of 2-(4-pyridinyl)benzimidazole derivatives is significantly modulated by the nature and position of substituents on the benzimidazole ring.

N-1 Position: Substitutions at the N-1 position of the benzimidazole ring can profoundly impact the molecule's interaction with biological targets. For instance, in a series of novel benzimidazole derivatives designed for anticancer activity, the introduction of a [2-oxo-2-(4-substituted phenyl)ethyl] group at the N-1 position was a key feature of the synthesized compounds. nih.gov The variation of substituents on the phenyl ring of this N-1 moiety led to compounds with differing cytotoxicities against lung adenocarcinoma (A549) and rat glioma (C6) cell lines. nih.gov Specifically, compounds bearing 4-bromo (2f) and 4-nitro (2k) phenyl groups at this extended N-1 substituent showed potent antitumor activity. nih.gov

C-2 Position: The substituent at the C-2 position is a crucial determinant of the biological activity profile for benzimidazoles. longdom.org While the parent compound in this discussion features a 4-pyridinyl group, broader studies on 2-substituted benzimidazoles show that this position is a key pharmacophore. longdom.org For example, replacing the pyridinyl moiety with other heterocyclic or aromatic systems can drastically alter the compound's therapeutic application, leading to agents with activities ranging from proton pump inhibition to antihypertensive effects. longdom.org

C-5/C-6 Positions: The C-5 and C-6 positions of the benzimidazole ring offer significant scope for modification to enhance biological activity.

Antihypertensive Activity: Systematic variation of substituents at positions 4 through 7 of the benzimidazole ring has been explored for developing angiotensin II (AII) receptor antagonists. nih.gov It was discovered that substitution at the 6-position with acylamino groups or basic heterocycles resulted in highly potent AII antagonists. nih.gov

Antiparasitic Activity: In studies of pyridyl methylsulfinyl benzimidazole derivatives targeting protozoan parasites, the presence of a nitro (NO₂) group at the 5- or 6-position was found to be essential for potent inhibitory effects on key enzymes like G6PD::6PGL. nih.gov For example, 6-nitro-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole (O₂N-BZM7) showed significant activity. nih.gov

Anti-Alzheimer Agents: For benzimidazole-based hybrids evaluated as potential anti-Alzheimer agents, analogs with a nitro (–NO₂) substituent at the 5-position of the benzimidazole ring demonstrated encouraging inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. mdpi.com

The table below summarizes the influence of various substituents on the biological activity of benzimidazole derivatives.

| Position | Substituent | Biological Activity Observed |

| N-1 | [2-oxo-2-(4-bromophenyl)ethyl] | Potent antitumor activity against A549 and C6 cell lines nih.gov |

| N-1 | [2-oxo-2-(4-nitrophenyl)ethyl] | Potent antitumor activity against A549 cell lines nih.gov |

| C-5/C-6 | Acylamino groups | Highly active Angiotensin II antagonists nih.gov |

| C-5/C-6 | Basic heterocycles | Potent and orally active Angiotensin II antagonists nih.gov |

| C-5/C-6 | Nitro (NO₂) group | Potent enzyme inhibition (antiparasitic) nih.gov, Enhanced AChE/BuChE inhibition (anti-Alzheimer) mdpi.com |

Role of the Pyridinyl Moiety and its Substitution Pattern (e.g., C-4 pyridinyl vs. C-2 pyridinyl isomers)

The isomerism between 2-(4-pyridinyl) and 2-(2-pyridinyl) benzimidazoles can lead to different pharmacological profiles. For example, a series of 2-(2′-Pyridyl) benzimidazole derivatives were synthesized and evaluated for urease inhibitory activity. researchgate.net These compounds, featuring the pyridine (B92270) nitrogen adjacent to the linker, exhibited potent inhibition, with some analogues showing activity comparable to or better than standard inhibitors like thiourea. researchgate.net This suggests that the proximity of the pyridine nitrogen in the 2-pyridinyl isomer may facilitate key interactions with the enzyme's active site.

The table below compares the biological activities associated with different pyridinyl substitution patterns.

| Compound Class | Biological Activity | Key Finding |

| 2-(2'-Pyridyl) benzimidazole derivatives | Urease Inhibition | The 2-pyridinyl scaffold is effective for urease inhibition, suggesting the importance of the nitrogen's position. researchgate.net |

| 2-(5-Ethylpyridin-2-Yl)Benzimidazole | Anti-inflammatory | Substitution on the pyridine ring can confer specific activities like anti-inflammatory effects. nih.gov |

| 6-nitro-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole | Antiparasitic | An unsubstituted pyridine ring was more effective than a substituted one in a specific enzymatic assay. nih.gov |

Impact of the Linker Region Connecting the Benzimidazole and Pyridinyl Rings (if applicable to broader derivatives)

A prominent example is the methylsulfinyl (–S(O)CH₂–) linker found in proton pump inhibitors and related antiparasitic agents. nih.gov This specific linker is not merely a spacer; its chemical nature is integral to the mechanism of action. The methylsulfinyl group introduces a chiral center and influences the molecule's three-dimensional structure. nih.gov This linker positions the benzimidazole and pyridine rings in a specific orientation that is crucial for their biological function, such as the inhibition of parasitic enzymes by covalently binding to cysteine residues. nih.gov The flexibility and length of the linker can dictate the optimal positioning of the two ring systems within a receptor's binding pocket, thereby maximizing binding affinity and biological response.

Conformational Analysis and its Correlation with Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis helps to understand the preferred spatial arrangement of the molecule, which in turn dictates how it interacts with biological macromolecules. nih.gov

For bis(pyridinyl)-substituted benzimidazoles, studies have shown that different polymorphs of the same compound can exist in distinct molecular conformations. nih.govresearchgate.net These conformational differences arise from the relative orientations of the pyridinyl substituents with respect to the benzimidazole core. nih.govresearchgate.net Density functional theory (DFT) calculations have revealed that these different conformations have varying relative energies, indicating that some spatial arrangements are more stable than others. nih.gov

These preferred conformations can directly correlate with biological activity. An optimal conformation allows the key pharmacophoric features—such as hydrogen bond donors/acceptors and aromatic rings—to be presented to the biological target in the most effective arrangement for binding. For example, in a study of 2-substituted piperazines, the preference for an axial conformation was found to place the basic and pyridyl nitrogens in a specific orientation that mimics the binding of potent nicotinic acetylcholine (B1216132) receptor agonists. nih.gov This highlights how a specific, energetically favorable conformation can be essential for achieving the desired biological effect. Intermolecular interactions, such as C—H⋯N bonds, also play a role in stabilizing crystal structures and can provide insight into the types of interactions that may occur in a receptor binding site. nih.govresearchgate.net

Rational Design Principles Derived from SAR Data

Rational drug design utilizes SAR data to guide the development of new, more effective therapeutic agents. slideshare.netnih.gov The process involves analyzing how structural modifications affect biological activity to build a predictive model for designing superior molecules. slideshare.net Based on the SAR studies of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- and related derivatives, several key design principles can be established:

Optimize Benzimidazole Ring Substitution: The C-5 and C-6 positions are key sites for introducing substituents to enhance potency. Electron-withdrawing groups like nitro (NO₂) can be beneficial for certain antiparasitic or enzyme-inhibitory activities. nih.govmdpi.com For other targets, such as AII receptors, incorporating basic heterocyclic moieties at the C-6 position can improve both potency and oral absorption. nih.gov

Select the Appropriate Pyridinyl Isomer: The choice between a 4-pyridinyl and a 2-pyridinyl isomer is target-dependent. For enzymes like urease, the 2-pyridinyl arrangement appears to be favorable, likely due to the specific geometry it imposes on the molecule and the positioning of the pyridine nitrogen. researchgate.net The design process should consider the topology of the target's active site to select the optimal isomer.

Incorporate and Refine Linkers: When applicable, the linker between the benzimidazole and pyridinyl rings should be carefully chosen. A linker like the methylsulfinyl group is not just a spacer but an active contributor to the molecule's conformation and reactivity. nih.gov The length, rigidity, and chemical nature of the linker must be optimized to ensure proper orientation of the terminal ring systems for target binding.

Consider Conformational Constraints: The design should favor molecules that can readily adopt the bioactive conformation—the specific three-dimensional shape required for target binding. Introducing elements that restrict conformational flexibility, such as rigid linkers or bulky groups, can lock the molecule into its active form, potentially increasing potency and selectivity. nih.gov

By integrating these principles, medicinal chemists can move beyond trial-and-error synthesis and rationally design novel 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- derivatives with improved therapeutic profiles. nih.gov

Computational and Theoretical Investigations on 1h Benzimidazole, 6 Methyl 2 4 Pyridinyl

Quantum Chemical Calculations (DFT, B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently utilized as it provides a reliable balance between accuracy and computational cost for organic molecules. mdpi.comnih.gov These calculations offer a detailed view of the molecule's geometry, electronic landscape, and reactivity.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-, this process involves calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose. irjweb.comresearchgate.net

The structure of this compound consists of a benzimidazole (B57391) ring system linked to a pyridine (B92270) ring at the 2-position. Theoretical studies on similar 2-pyridylbenzimidazole compounds suggest that the benzimidazole and pyridine rings are largely planar. mdpi.comnih.gov However, there is typically a dihedral angle between the planes of the two aromatic systems. nih.gov The methyl group at the 6-position of the benzimidazole ring is a key structural feature, and its electronic influence is distributed across the fused ring system. The final optimized geometry reveals the most stable spatial arrangement of the atoms, which is essential for subsequent analyses of the molecule's properties and interactions. biointerfaceresearch.com

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govirjweb.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.govscirp.org These energy values are used to calculate various global reactivity descriptors that quantify different aspects of chemical behavior. irjweb.comnih.gov

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. A higher value indicates greater stability. dergipark.org.tr |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / 2η | Measures the propensity of a species to accept electrons; a high value indicates a good electrophile. nih.gov |

Theoretical values for chemical reactivity descriptors are derived from HOMO and LUMO energies calculated via DFT methods.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. nih.gov The MESP map illustrates the electrostatic potential experienced by a positive point charge at various locations on the electron density surface of the molecule. nih.gov

Different colors on the MESP surface represent different potential values.

Red and Yellow Regions: These areas indicate negative electrostatic potential and are typically found around electronegative atoms (like nitrogen and oxygen). These electron-rich sites are susceptible to electrophilic attack. dergipark.org.trnih.gov

Blue Regions: These areas indicate positive electrostatic potential, usually located around hydrogen atoms. These electron-poor sites are prone to nucleophilic attack. nih.gov

Green Regions: These represent areas of neutral or near-zero potential. nih.gov

For 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-, the MESP map would be expected to show negative potential (red/yellow) localized on the nitrogen atoms of both the imidazole (B134444) and pyridine rings, identifying them as key sites for interactions like hydrogen bonding. researchgate.net Positive potential (blue) would be concentrated around the N-H proton of the imidazole ring and the other hydrogen atoms attached to the carbon framework. nih.gov

Natural Bond Orbital (NBO) Analysis

In the case of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-, NBO analysis would reveal significant hyperconjugative interactions. Key interactions would likely include:

π → π transitions:* Delocalization of electrons between the π-orbitals of the aromatic benzimidazole and pyridine rings, which is fundamental to the compound's aromatic stability.

n → π and n → σ transitions:** Interactions involving the lone pairs (n) on the nitrogen atoms and the antibonding orbitals (π* or σ*) of the adjacent ring systems.

These charge-transfer interactions contribute to the stabilization of the molecular structure and influence its electronic properties. researchgate.netresearchgate.net

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful in silico techniques used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, typically a protein. nih.govnih.gov These methods are instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of ligand-protein interactions. nih.gov

Ligand-Protein Interaction Prediction

Molecular docking simulations for 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- would involve placing the molecule into the binding pocket of a target protein and evaluating the binding affinity, often expressed as a binding energy score (kcal/mol). nih.gov The benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry, capable of forming various types of interactions with protein targets. nih.gov

Key predicted interactions for this compound would include:

Hydrogen Bonding: The N-H group of the imidazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atoms in both the imidazole and pyridine rings can act as hydrogen bond acceptors.

π-π Stacking: The aromatic benzimidazole and pyridine rings can engage in π-π stacking or T-shaped interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The methyl group and the aromatic rings can form hydrophobic contacts with nonpolar residues.

Benzimidazole derivatives have been successfully docked into the active sites of various protein targets, including protein kinases, beta-tubulin, and aromatase, suggesting a broad range of potential biological activities. nih.govnih.govresearchgate.net The specific binding mode and affinity depend on the unique topology and amino acid composition of the target protein's binding site. nih.gov

Binding Affinity Estimations

The estimation of binding affinity through computational methods is a cornerstone of modern drug design, providing a quantitative prediction of the strength of the interaction between a ligand, such as 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- , and its target protein. Molecular docking is a primary technique used for this purpose.

In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from crystallographic data or generated through homology modeling. The ligand, 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- , is then computationally placed into the binding site of the protein in various conformations and orientations. Scoring functions are employed to calculate the binding energy for each pose, with lower energies generally indicating a more favorable interaction.

These scoring functions take into account various non-covalent interactions, including:

Hydrogen bonds: The pyridine and benzimidazole nitrogens, as well as the N-H group of the imidazole ring, can act as hydrogen bond acceptors and donors, respectively.

Hydrophobic interactions: The methyl group and the aromatic rings contribute to hydrophobic interactions with nonpolar residues in the binding pocket.

Van der Waals forces: These are general attractive or repulsive forces between atoms.

Electrostatic interactions: The distribution of charge across the molecule influences its interaction with the electrostatic field of the protein's active site.

The results of such studies are often presented in a table format, detailing the predicted binding energies (e.g., in kcal/mol) and the key interacting residues.

Table 1: Example of a Binding Affinity Estimation Table

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|

| Target X | -8.5 | Tyr123, Phe256, Asp122 | Asp122 (N-H of imidazole) |

| Target Y | -7.2 | Val67, Leu89, Trp101 | None |

Note: This table is illustrative. Actual values would be derived from specific computational studies.

In Silico ADMET Prediction

For a compound to be a viable drug candidate, it must possess not only good efficacy but also favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of these properties, helping to identify potential liabilities before costly experimental work is undertaken.

Various computational models, often based on a compound's physicochemical properties, are used to predict its ADMET profile. For 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- , key parameters would be calculated and compared against established ranges for orally bioavailable drugs.

Table 2: Predicted ADMET Properties for 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-

| ADMET Property | Predicted Value/Classification | Significance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate | Indicates moderate ability to cross the intestinal barrier. |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells. |

| Distribution | ||

| BBB Permeability | Low | Unlikely to cross the blood-brain barrier, which can be desirable to avoid CNS side effects. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by this major enzyme. |

| Excretion | ||

| Predicted Clearance | Moderate | Suggests a reasonable half-life in the body. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low potential to cause genetic mutations. |

Note: This table contains hypothetical data for illustrative purposes. Actual predictions would be generated using specialized software.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, a predictive model can be built.

For a series of derivatives of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- , a QSAR study would involve the following steps:

Data Set Collection: A series of analogues with varying substituents would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be determined experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Quantum Chemical: Such as HOMO/LUMO energies, dipole moment, etc.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness.

A resulting QSAR equation might look like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

This model can then be used to predict the activity of new, unsynthesized derivatives of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- , guiding the design of more potent compounds.

Table 3: Example of Descriptors Used in a QSAR Model for Benzimidazole Derivatives

| Descriptor | Type | Potential Influence on Activity |

|---|---|---|

| LogP | Physicochemical | Lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | Topological | Hydrogen bonding potential and permeability. |

| Molecular Weight | Constitutional | Size and steric effects. |

| Dipole Moment | Quantum Chemical | Electrostatic interactions with the target. |

Note: The specific descriptors and their coefficients would be determined by the QSAR study.

Analytical and Spectroscopic Characterization Techniques Applied in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the benzimidazole (B57391) and pyridine (B92270) rings, as well as a characteristic singlet for the methyl group. The integration of these signals would correspond to the number of protons, and the splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent protons.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically non-equivalent carbons. The spectrum for this compound would display unique peaks for each carbon in the benzimidazole core, the pyridine ring, and the methyl group. The chemical shifts would indicate the electronic environment of each carbon atom.

Despite the utility of this technique, specific, experimentally determined ¹H NMR and ¹³C NMR chemical shift data for 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- are not readily found in published literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- would be expected to exhibit characteristic absorption bands. Key expected vibrations include the N-H stretch from the imidazole (B134444) ring (typically a broad band around 3200-3500 cm⁻¹), C-H stretches from the aromatic rings and the methyl group (around 2900-3100 cm⁻¹), C=N and C=C stretching vibrations from the fused ring systems (in the 1450-1650 cm⁻¹ region), and C-H bending vibrations. While general spectral regions for these functional groups are known, specific peak wavenumbers from experimental analysis of this compound are not documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)-, with a molecular formula of C₁₃H₁₁N₃, the expected monoisotopic mass is approximately 209.0953 g/mol . A high-resolution mass spectrum (HRMS) would confirm this exact mass, thereby validating the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. However, published mass spectra detailing the specific fragmentation pathway for this compound could not be located.

UV/Vis Spectroscopy for Electronic Transitions and Conjugation

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic transitions and the extent of conjugation. The benzimidazole and pyridine ring systems constitute a conjugated π-system, which would result in characteristic absorption bands in the UV region. The positions and intensities of these absorption maxima (λ_max) are sensitive to the molecular structure and solvent. Specific experimental UV/Vis absorption data for 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- remains unreported in readily accessible scientific sources.

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for unambiguously determining the three-dimensional atomic arrangement of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions. This analysis would provide definitive confirmation of the connectivity of the 6-methyl-benzimidazole and 4-pyridinyl moieties. While crystal structures for numerous benzimidazole derivatives have been published, a specific crystallographic study for 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- is not available in the current literature. researchgate.netsemanticscholar.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The results are used to confirm the empirical formula. For 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- (C₁₃H₁₁N₃), the theoretical elemental composition is approximately:

Carbon (C): 74.62%

Hydrogen (H): 5.30%

Nitrogen (N): 20.08%

Experimental data from elemental analysis that matches these theoretical values would serve as crucial evidence for the compound's purity and elemental composition. However, published reports containing such experimental data for this specific compound were not found.

Future Directions and Research Perspectives for 1h Benzimidazole, 6 Methyl 2 4 Pyridinyl

Development of Novel Synthetic Pathways

While established methods for benzimidazole (B57391) synthesis exist, the future development of novel synthetic pathways for 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- is geared towards improving efficiency, sustainability, and molecular diversity. Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or aldehydes, which can require harsh reaction conditions.

Future research will likely focus on greener and more efficient catalytic systems. For instance, the use of nano catalysts, such as zinc oxide nanoparticles (ZnO-NPs), has shown promise in accelerating the cyclocondensation reaction between o-phenylenediamines and aromatic aldehydes, leading to higher yields in shorter reaction times. nih.govsemanticscholar.org Another innovative approach is the photoredox coupling of alcohols and diamines, which offers a radical route for benzimidazole synthesis with the co-production of hydrogen gas, representing a more sustainable process. nih.gov

Furthermore, microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. rsc.org The exploration of one-pot, multi-component reactions will also be a key area of focus, allowing for the rapid assembly of complex benzimidazole derivatives from simple starting materials. organic-chemistry.org These advanced synthetic strategies will not only streamline the production of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- but also facilitate the creation of diverse libraries of related compounds for biological screening.

Exploration of Underexplored Biological Targets

The benzimidazole core is a well-known pharmacophore present in numerous clinically used drugs. However, the specific biological targets of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- remain largely to be explored. Future research should aim to identify and validate novel biological targets for this compound, potentially uncovering new therapeutic applications.

One promising area of investigation is the inhibition of protein kinases. Kinases are crucial signaling proteins that have been successfully targeted in the treatment of various diseases, particularly cancer. The 2-(4-pyridyl)-benzimidazole scaffold has already been identified as a potential inhibitor of Protein Kinase N2 (PKN2), a target of interest in several types of cancer. nih.gov Systematic screening of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- against a broad panel of kinases could reveal novel and selective inhibitory activities.

Beyond kinases, other enzyme families also represent potential targets. For example, dihydrofolate reductase (DHFR) is a validated target for both antimicrobial and anticancer agents, and molecular docking studies have suggested that benzimidazole derivatives could be effective inhibitors. rsc.orgnih.gov Additionally, enzymes such as aromatase, which is involved in estrogen biosynthesis and is a target for breast cancer therapy, could also be explored. researchgate.netmatilda.science High-throughput screening and mechanism-of-action studies will be instrumental in identifying and characterizing the interactions of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- with these and other underexplored biological targets. acs.org

Advanced Computational Modeling for Rational Design

Advanced computational modeling techniques are set to play a pivotal role in the rational design of novel derivatives of 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- with enhanced biological activity and improved pharmacokinetic properties. In silico methods such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding interactions between the benzimidazole scaffold and its biological targets. nih.govnih.gov

By elucidating the key structural features required for potent and selective inhibition, computational models can guide the design of new analogues with optimized properties. For instance, docking studies can predict the binding energy and orientation of a ligand within the active site of a target protein, allowing for the prioritization of compounds for synthesis and biological evaluation. nih.gov Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can be used to assess the drug-likeness of designed molecules at an early stage, helping to identify candidates with favorable pharmacokinetic profiles. japtronline.com

The integration of computational modeling with synthetic chemistry will enable a more targeted and efficient approach to lead optimization. This synergy will accelerate the discovery of new drug candidates based on the 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- scaffold for a wide range of therapeutic applications.

Design of Hybrid Molecules Incorporating 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- Scaffold

The design of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a promising strategy for developing novel therapeutic agents with enhanced efficacy and potentially new mechanisms of action. The 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- scaffold is an excellent candidate for incorporation into such hybrid structures.

By linking the benzimidazole core to other biologically active moieties, it is possible to create hybrid molecules that can interact with multiple biological targets simultaneously. For example, the hybridization of benzimidazole with a pyrazole (B372694) scaffold has been shown to yield compounds with both anti-inflammatory and anticancer activities. acs.org Similarly, the combination of benzimidazole and pyridine (B92270) moieties has led to the development of compounds with potential applications in cancer therapy. researchgate.netmatilda.science

Future research in this area will involve the rational design and synthesis of novel hybrid molecules that leverage the unique properties of the 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- scaffold. These efforts could lead to the discovery of new chemical entities with improved therapeutic profiles for the treatment of complex diseases.

Application as Chemical Probes in Biological Systems

The inherent fluorescence properties of many benzimidazole compounds make them attractive candidates for the development of chemical probes for biological imaging and sensing applications. researchgate.net 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- and its derivatives could be engineered to function as fluorescent probes for the detection of specific ions, small molecules, or biological macromolecules.

For instance, benzimidazole-based fluorescent probes have been successfully developed for the selective recognition of metal ions such as cobalt (II) and zinc (II). mdpi.comoup.com These probes often operate on a "turn-on" or "turn-off" mechanism, where the fluorescence intensity changes upon binding to the target analyte. Such probes can be used to monitor the concentration and distribution of these ions in biological systems.

Furthermore, the 1H-Benzimidazole, 6-methyl-2-(4-pyridinyl)- scaffold could be incorporated into probes for live-cell imaging. arxiv.org By attaching appropriate functional groups, it is possible to create probes that can selectively label and visualize specific cellular components or processes. The development of such chemical tools would provide valuable insights into the complex workings of biological systems and could have applications in disease diagnosis and drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 1H-benzimidazole derivatives with substitutions at C-2 and C-6, such as 6-methyl-2-(4-pyridinyl)-1H-benzimidazole?

- Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids (or their nitriles/chlorides) under acidic conditions. For example, reaction of 4-pyridinecarboxylic acid with 4-methyl-1,2-diaminobenzene in the presence of Na₂S₂O₅ yields the target structure. Green methods, such as microwave-assisted synthesis, improve reaction efficiency and reduce side products .

- Key Data :

| Method | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid condensation | HCl, reflux | 70–85 | |

| Microwave-assisted | Na₂S₂O₅, 150°C, 20 min | 90–95 |

Q. How are 1H-benzimidazole derivatives characterized to confirm structural integrity and purity?

- Methodological Answer : Standard techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyridinyl and methyl group integration) .

- Mass spectrometry (LCMS) : Molecular ion peaks (e.g., m/z 217.38 for C₁₄H₉N) validate molecular weight .

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition patterns .

Q. What pharmacological activities are commonly associated with 6-methyl-2-(4-pyridinyl)-1H-benzimidazole derivatives?

- Methodological Answer : These derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. For instance, substituents like pyridinyl enhance interactions with biological targets (e.g., enzyme active sites) .

- Key Data :

| Activity | Model System | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 12–25 µM | |

| Anti-inflammatory | COX-2 inhibition assay | 8.7 µM |

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity for 6-methyl-2-(4-pyridinyl)-1H-benzimidazole?

- Methodological Answer :

- Catalyst screening : Trifluoroacetic acid (TFA) improves regioselectivity in solvent-free conditions .

- Temperature control : Microwave irradiation reduces reaction time from hours to minutes while maintaining high yields (>90%) .

- Workflow : Use design of experiments (DoE) to assess variables (pH, solvent, temperature) systematically.

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Dose-response reevaluation : Ensure consistent assay protocols (e.g., cell line viability, enzyme purity).

- Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., pyridinyl vs. phenyl groups) .

- Computational validation : Molecular docking clarifies binding affinities when experimental data conflict .

Q. How can computational methods predict the binding mechanisms of 6-methyl-2-(4-pyridinyl)-1H-benzimidazole to biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., p38 MAP kinase). Pyridinyl groups often form hydrogen bonds with active-site residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking results .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in benzimidazole derivatives?

- Methodological Answer :

- Single-crystal X-ray diffraction : SHELX programs refine crystal structures, particularly for assessing π-π stacking between benzimidazole and pyridinyl groups .

- Powder XRD : Differentiate polymorphic forms impacting solubility and bioavailability .

Data Contradiction Analysis

Q. Why do some studies report low thermal stability for 6-methyl-2-(4-pyridinyl)-1H-benzimidazole, while others show high stability?

- Methodological Answer :

- TGA-DTA analysis : Divergent results may arise from sample purity (e.g., residual solvents lowering decomposition points) .

- Substituent effects : Methyl groups at C-6 enhance steric protection, while pyridinyl electron-withdrawing effects may reduce stability .

Research Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.